1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is a complex organic compound featuring a pyridine ring, a thiazole ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole and pyridine rings with an ethanone group under specific reaction conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The thiazole and pyridine rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)-2-p-tolylethanone: Similar structure but lacks the thiazole ring.
4-(Pyridin-4-yl)-1,3-thiazole-2-amine: Contains the thiazole and pyridine rings but lacks the ethanone group.
Uniqueness
1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is unique due to the presence of both the thiazole and pyridine rings along with the ethanone group. This combination imparts distinct chemical properties and potential bioactivities, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11(20)12-2-4-14(5-3-12)18-16-19-15(10-21-16)13-6-8-17-9-7-13/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPKNMGBMHWFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.